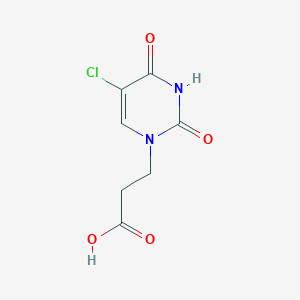

3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-chloro-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSBVCQPVZLWHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

- Molecular Formula : C₁₄H₁₀ClN₃O₄S

- Molecular Weight : 351.765 g/mol

- CAS Number : Not available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, it has been shown to inhibit the activity of the aldo-keto reductase family 1 member B1 (AKR1B1), an enzyme that plays a crucial role in the reduction of carbonyl compounds and is implicated in diabetic complications and other metabolic disorders .

Antioxidant Activity

Research indicates that 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which could be beneficial in preventing cellular damage associated with aging and various diseases .

Antimicrobial Properties

In vitro studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. It disrupts bacterial cell wall synthesis and inhibits growth, making it a candidate for developing new antibiotics .

Study on Diabetic Complications

A study investigated the effects of this compound on diabetic rats. The results showed that treatment with 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid significantly reduced blood glucose levels and improved lipid profiles by inhibiting AKR1B1 activity. This suggests potential therapeutic applications in managing diabetes-related complications .

Antimicrobial Screening

In another study, the compound was screened against a panel of pathogenic bacteria. The results indicated effective inhibition of growth at concentrations as low as 10 µg/mL. The mechanism was attributed to the inhibition of specific metabolic pathways essential for bacterial survival .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Fluoro-Substituted Derivative: 3-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic Acid

- CAS No.: 6214-60-4 .

- Molecular Formula : C₇H₇FN₂O₄.

- Molecular Weight : 202.14 g/mol.

- Key Differences: The fluoro substituent reduces molecular weight and polarizability compared to the chloro analog. In antiviral studies, fluoro derivatives often exhibit distinct activity profiles; however, this compound’s specific bioactivity remains less documented compared to its chloro counterpart .

Bromo-Substituted Derivative: 3-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic Acid

- Molecular Formula : C₇H₇BrN₂O₄.

- Molecular Weight : 263.05 g/mol .

- Bromo-substituted pyrimidines are often explored for radiopharmaceutical applications due to bromine’s isotopic properties.

Non-Halogenated Analogs

3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic Acid

- CAS No.: 2950-82-5 .

- Molecular Formula : C₇H₈N₂O₄.

- Molecular Weight : 184.15 g/mol.

- Key Differences :

Ester and Phosphonate Derivatives

Methyl 3-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate

- Synthesis : Derived from esterification of the parent acid.

- Properties : The ester group enhances membrane permeability but requires hydrolysis for bioactivation .

Diethyl{[(3S,5R)-2-Methyl-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)isoxazolidin-3-yl]methyl}phosphonate

Research Findings and Implications

- Antiviral Activity : Chloro and fluoro analogs show divergent results. For example, phosphonate derivatives of 5-methyl-substituted pyrimidines demonstrated poor HIV inhibition , suggesting that halogen type and side-chain modifications critically influence activity.

- Synthetic Flexibility: The TEMPO/BAIB oxidation system efficiently introduces carboxylic acid groups in acyclic uridine derivatives, enabling scalable synthesis of propanoic acid analogs .

- Crystallography : Methyl esters of chloro- and fluoro-substituted derivatives form stable crystals, aiding in structural characterization .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves:

- Starting from 5-chloropyrimidine-2,4(1H,3H)-dione (a 5-chlorouracil derivative).

- Alkylation at the nitrogen-1 position with a suitable haloalkanoic acid derivative, such as 3-bromopropanoic acid or its esters, to introduce the propanoic acid side chain.

- Hydrolysis or saponification of ester intermediates to yield the free acid.

- Purification by recrystallization or salt formation.

Detailed Preparation Steps

Alkylation of 5-Chlorouracil

- Reagents: 5-chloropyrimidine-2,4-dione, 3-bromopropanoic acid or ethyl 3-bromopropanoate, base (e.g., triethylamine, potassium carbonate).

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.

- Conditions: The reaction is typically carried out under reflux or at elevated temperatures (60–100 °C) for several hours to ensure complete alkylation.

- Mechanism: The nitrogen at position 1 of the pyrimidine ring acts as a nucleophile, displacing the bromide in the alkylating agent, forming the N-substituted intermediate.

Hydrolysis/Saponification

- If an ester (e.g., ethyl ester) is used for alkylation, subsequent hydrolysis is performed.

- Reagents: Aqueous sodium hydroxide or potassium hydroxide.

- Conditions: Mild heating (40–80 °C) for several hours.

- Outcome: Conversion of the ester group to the free carboxylic acid, yielding 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid.

Purification

- Purification methods include recrystallization from suitable solvents (e.g., ethanol, water mixtures).

- Salt formation with inorganic or organic acids may be employed to enhance purity and crystallinity.

- Techniques such as solvent-antisolvent precipitation and slurrying can improve product quality.

Representative Experimental Data from Literature

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation | 5-chlorouracil, ethyl 3-bromopropanoate, K2CO3, DMF, 80 °C, 6 h | 70–85 | High selectivity for N1 alkylation |

| Hydrolysis | NaOH (aq), 60 °C, 4 h | 90–95 | Complete conversion to acid |

| Purification | Recrystallization from ethanol/water | >98% pure | Salt formation optional for purity |

Alternative Synthetic Routes and Improvements

- Use of Milder Alkylating Agents: Some protocols use haloalkanoic acid derivatives with better leaving groups or milder bases to reduce side reactions.

- One-Pot Synthesis: Combining alkylation and hydrolysis in a single pot to improve efficiency.

- Improved Yield and Purity: Employing safer and cost-effective reagents such as dimethyl sulfate for methylation steps in related pyrimidine derivatives (as seen in analogous processes) can inspire improvements in this synthesis.

Comparative Analysis of Preparation Methods

| Aspect | Traditional Method | Improved Method (Inspired by Patents) |

|---|---|---|

| Alkylating Agent | 3-bromopropanoic acid or esters | Use of activated haloalkanoic esters |

| Base | Potassium carbonate, triethylamine | Organic/inorganic bases optimized for yield |

| Solvent | DMF, THF | Toluene or mixed solvents for better selectivity |

| Reaction Conditions | Reflux 6–8 h | Controlled temperature, shorter time |

| Purification | Recrystallization | Salt formation and solvent-antisolvent method |

| Yield | 70–85% | Up to 90% with improved process |

Summary Table of Key Reagents and Conditions

| Reagent/Condition | Purpose | Comments |

|---|---|---|

| 5-Chloropyrimidine-2,4-dione | Starting pyrimidine core | Commercially available or synthesized |

| 3-Bromopropanoic acid or ethyl ester | Alkylating agent for propanoic acid side chain | Alkylation at N1 nitrogen |

| Base (K2CO3, triethylamine) | Deprotonation to activate nucleophile | Mild bases preferred |

| Solvent (DMF, toluene) | Medium for reaction | Polar aprotic solvents favor alkylation |

| NaOH (aq) | Hydrolysis of ester to acid | Mild heating required |

| Recrystallization solvents | Purification | Ethanol/water mixtures commonly used |

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for synthesizing 3-(5-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid?

- Methodological Answer : Synthesis typically involves coupling a pyrimidine ring precursor with a propanoic acid derivative. For example:

- Step 1 : Prepare the 5-chloro-2,4-dioxo-3,4-dihydropyrimidine core via cyclization of substituted urea derivatives under acidic conditions.

- Step 2 : Introduce the propanoic acid moiety using alkylation or Mitsunobu reactions. Evidence from analogous compounds (e.g., trifluoroacetate salts in nucleoside synthesis) suggests coupling reactions with activated esters (e.g., NHS esters) or nucleophilic substitution at the pyrimidine N1 position .

- Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures is recommended to achieve >95% purity .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : 1H and 13C NMR in DMSO-d6 to confirm the pyrimidine ring (δ 10–12 ppm for NH protons) and propanoic acid chain (δ 2.5–3.5 ppm for CH2 groups). 19F NMR may be used if fluorine-containing intermediates are involved .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretching for dioxo groups) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]+ ion for C7H7ClN2O4: 235.01) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer :

- Polar solvents : Highly soluble in DMSO and DMF due to the carboxylic acid and pyrimidine dioxo groups.

- Aprotic solvents : Limited solubility in THF or dichloromethane unless derivatized (e.g., methyl esters).

- Aqueous buffers : Solubility is pH-dependent; deprotonation above pH 5 enhances aqueous solubility, critical for biological assays .

Advanced Research Questions

Q. How can coupling efficiency between the pyrimidine core and propanoic acid be optimized under varying pH conditions?

- Methodological Answer :

- pH Optimization : Deprotonate the carboxylic acid (pH > 5) to enhance nucleophilicity for alkylation. For example, use NaHCO3 buffer (pH 8.5) during coupling with bromopropanoic acid derivatives.

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to improve reaction rates .

- Monitoring : Track reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 3:1) or LC-MS to identify byproducts (e.g., unreacted pyrimidine) .

Q. What strategies mitigate byproduct formation during derivatization (e.g., esterification or amidation) of the carboxylic acid group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the pyrimidine NH group with acetyl or benzyl groups to prevent side reactions during esterification .

- Activation : Use carbodiimides (e.g., EDC/HOBt) to activate the carboxylic acid for amide bond formation, minimizing racemization.

- Temperature Control : Maintain reactions at 0–4°C to suppress hydrolysis of reactive intermediates .

Q. How does computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the pyrimidine ring’s electron density to identify reactive sites. For example, the N1 position is electrophilic due to electron-withdrawing dioxo groups, favoring SN2 reactions with propanoic acid derivatives.

- Solvent Effects : Simulate solvent polarity (e.g., DMSO vs. water) to predict activation energies and transition states .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Q. What analytical methods ensure purity and stability of this compound under long-term storage?

- Methodological Answer :

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% formic acid/acetonitrile gradient) to detect decomposition products (e.g., decarboxylation or ring-opening).

- Storage : Lyophilize and store under argon at -20°C to prevent hydrolysis of the dioxo groups .

Q. How can regioselective functionalization of the pyrimidine ring be achieved without disrupting the propanoic acid chain?

- Methodological Answer :

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the C6 position of the pyrimidine, followed by quenching with electrophiles (e.g., methyl iodide).

- Protection : Temporarily convert the carboxylic acid to a methyl ester using trimethylsilyl diazomethane, enabling selective ring modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.